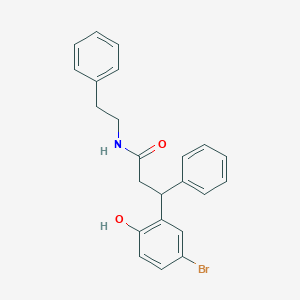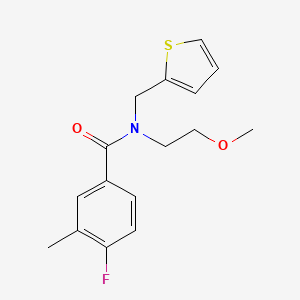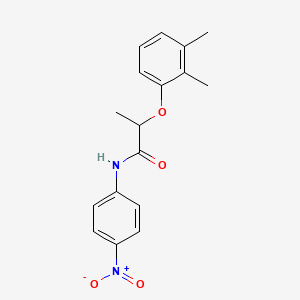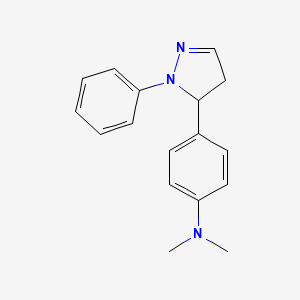
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(2-phenylethyl)propanamide
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C23H22BrNO2 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.08339 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds have shown promising properties as photosensitizers for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these phthalocyanines are particularly noteworthy for their application in Type II photodynamic therapy mechanisms, highlighting their potential in treating cancer through light-activated processes (Pişkin, Canpolat, & Öztürk, 2020).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) report on a compound with a water-soluble neurokinin-1 receptor antagonist that is suitable for both intravenous and oral clinical administration. This research is significant in the context of developing treatments for conditions like emesis and depression, indicating a broad application of similar compounds in therapeutic interventions. The study's findings demonstrate the compound's efficacy in pre-clinical tests, which could be relevant for compounds with similar structures or functional groups (Harrison et al., 2001).
Fluorescent ATRP Initiator for Polymerizations
Kulai and Mallet-Ladeira (2016) synthesized and analyzed 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, demonstrating its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator. This compound's ability to initiate polymerizations of acrylates underlines the utility of such bromo-substituted propanamides in material science, particularly in developing new polymers with specific properties for various applications (Kulai & Mallet-Ladeira, 2016).
Selective Androgen Receptor Modulator (SARM) Development
Wu et al. (2006) explored the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator (SARM), in rats. S-1, chemically known as 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide, shows promise as a novel therapeutic agent for androgen-dependent diseases. This research provides insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, contributing valuable information for the development of SARMs for clinical use (Wu et al., 2006).
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO2/c24-19-11-12-22(26)21(15-19)20(18-9-5-2-6-10-18)16-23(27)25-14-13-17-7-3-1-4-8-17/h1-12,15,20,26H,13-14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQJYLALBJPERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B4053528.png)
![ethyl 4-[2-[(2-fluorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4053532.png)
![2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4053535.png)

![2-[4-(pentafluorobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4053549.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4053557.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B4053559.png)
![2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzamide](/img/structure/B4053561.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B4053572.png)

